molecular formula C12H18O B14336224 3-Buten-2-one, 4-(6,6-dimethyl-1-cyclohexen-1-yl)-, (E)- CAS No. 105593-28-0

3-Buten-2-one, 4-(6,6-dimethyl-1-cyclohexen-1-yl)-, (E)-

Cat. No.: B14336224
CAS No.: 105593-28-0
M. Wt: 178.27 g/mol
InChI Key: JXVNWAUWOPLPEA-UHFFFAOYSA-N
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Description

3-Buten-2-one, 4-(6,6-dimethyl-1-cyclohexen-1-yl)-, (E)- is an organic compound with the molecular formula C12H18O and a molecular weight of 178.27 g/mol . This compound is characterized by a butenone backbone with a cyclohexenyl substituent, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-one, 4-(6,6-dimethyl-1-cyclohexen-1-yl)-, (E)- typically involves the aldol condensation of 6,6-dimethyl-1-cyclohexen-1-one with acetaldehyde under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-one, 4-(6,6-dimethyl-1-cyclohexen-1-yl)-, (E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Buten-2-one, 4-(6,6-dimethyl-1-cyclohexen-1-yl)-, (E)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Buten-2-one, 4-(6,6-dimethyl-1-cyclohexen-1-yl)-, (E)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

    3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-:

    3-Buten-2-one, 4-(2,2-dimethyl-6-methylenecyclohexyl)-:

Uniqueness

3-Buten-2-one, 4-(6,6-dimethyl-1-cyclohexen-1-yl)-, (E)- is unique due to its specific substitution pattern on the cyclohexenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .

Properties

CAS No.

105593-28-0

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

4-(6,6-dimethylcyclohexen-1-yl)but-3-en-2-one

InChI

InChI=1S/C12H18O/c1-10(13)7-8-11-6-4-5-9-12(11,2)3/h6-8H,4-5,9H2,1-3H3

InChI Key

JXVNWAUWOPLPEA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CCCCC1(C)C

Origin of Product

United States

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